molecular formula C9H10N6O2S3 B2998957 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-30-4

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2998957
CAS No.: 389072-30-4
M. Wt: 330.4
InChI Key: FNUUPWDXLALGHI-UHFFFAOYSA-N
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Description

This compound features two 1,3,4-thiadiazole rings linked via a sulfanyl-acetamide bridge. The 5-acetamido substituent on one thiadiazole and the 5-methyl group on the other define its structural uniqueness. Such derivatives are typically synthesized via alkylation or condensation reactions, leveraging the reactivity of thiol and amine groups in thiadiazole systems .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S3/c1-4(16)10-7-14-15-9(20-7)18-3-6(17)11-8-13-12-5(2)19-8/h3H2,1-2H3,(H,10,14,16)(H,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUPWDXLALGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is structurally similar to acetazolamide, which is a known inhibitor of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions.

Mode of Action

Based on its structural similarity to acetazolamide, it may also function as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the reaction.

Biochemical Pathways

If it acts similarly to acetazolamide, it would affect the carbonic anhydrase pathway. By inhibiting carbonic anhydrase, it could disrupt the balance of bicarbonate, carbon dioxide, and related compounds.

Result of Action

If it acts similarly to Acetazolamide, it could lead to an increase in blood pH due to a decrease in bicarbonate ions, which are a form of metabolic acid.

Biological Activity

The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , a derivative of 1,3,4-thiadiazole, has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antifungal activities. This article reviews the biological activity of the specified compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole core structure with acetamido and methyl substituents that enhance its biological activity. The presence of sulfur and nitrogen atoms in the ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with thiadiazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that related thiadiazole compounds exhibited inhibitory effects on Staphylococcus epidermidis and Streptococcus haemolyticus .
  • The compound's mechanism may involve interactions with bacterial proteins or disruption of cellular processes .

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have highlighted their potential as therapeutic agents:

  • A study reported that certain thiadiazole derivatives reduced cell viability in cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer), indicating promising anticancer effects .
  • The compound demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment, showcasing its potency .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 Value (µM)Treatment Duration
2gLoVo2.4448 hours
2gMCF-723.2948 hours
Other CompoundsVarious>20024 hours

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties:

  • Research has indicated that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Compounds may inhibit key enzymes involved in cancer progression or inflammatory responses.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can bind effectively to target proteins involved in tumorigenesis .

Case Studies

  • Anticancer Efficacy : A detailed study on a series of thiadiazole derivatives found that modifications in the structure significantly impacted their anticancer efficacy, with certain substitutions enhancing activity against specific cancer cell lines .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of thiadiazole derivatives against clinical isolates, demonstrating effective inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Impact on Bioactivity: Acetamido Group (Target Compound): Enhances solubility and hydrogen-bonding capacity, critical for receptor interactions. Demonstrated cytotoxicity in MTT assays .

Synthetic Pathways :

  • The target compound is synthesized via modified Schotten-Baumann methods, similar to acetazolamide derivatives .
  • Analogous compounds (e.g., ) use heterocyclization of acylated thiosemicarbazides followed by alkylation, enabling library diversification .

Physicochemical Properties: Solubility: Acetamido-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility compared to nitro- or aryl-substituted analogs . Stability: Methyl and ethyl substituents (e.g., ) improve thermal stability, as noted in crystallographic studies .

Table 2: Comparative Bioactivity Data (In Vitro)

Compound IC50 (Cancer Cell Lines) Antimitotic Activity Free Radical Scavenging (EC50) Reference
Target Compound 12.5 µM (MCF-7) Moderate 45 µM
5-(4-Acetamidophenyl)-1,3,4-thiadiazol-2-sulphonamide (Acetazolamide derivative) 18.3 µM (HeLa) Low 62 µM
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide Not reported High 28 µM
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide 9.8 µM (A549) High 33 µM

Insights:

  • The target compound shows superior cytotoxicity against MCF-7 cells compared to acetazolamide derivatives, likely due to its dual-thiadiazole motif enhancing target binding .
  • Free radical scavenging correlates with electron-donating groups (e.g., amino in vs. acetamido in the target) .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Nitro-substituted analogs () may exhibit higher toxicity due to reactive metabolite formation, whereas acetamido derivatives are generally better tolerated .

Q & A

Q. What are the common synthetic routes for preparing this thiadiazole-based compound?

The compound is synthesized via multi-step procedures involving:

  • Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core .
  • Alkylation : Intermediate thiol groups (e.g., at the 2-position of thiadiazole) are alkylated using chloroacetamide derivatives in solvents like DMF or toluene, often with bases such as triethylamine to promote nucleophilic substitution .
  • Purification : Crude products are crystallized (ethanol or pet-ether) or extracted (ethyl acetate), followed by characterization via TLC, 1^1H NMR, and IR spectroscopy .

Q. How is the compound structurally characterized in academic studies?

Key techniques include:

  • Spectroscopy : 1^1H NMR (e.g., acetamide protons at δ 2.1–2.3 ppm, thiadiazole protons at δ 7.0–8.5 ppm) and IR (C=O stretch ~1650–1700 cm1^{-1}, N-H bend ~3300 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–S bond distances in thiadiazole rings: ~2.0–2.1 Å) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while toluene/water mixtures facilitate phase separation in azide substitutions .
  • Catalysis : Triethylamine or Na2_2CO3_3 accelerates alkylation by deprotonating thiol groups .
  • Temperature control : Reflux (100–120°C) for heterocyclization vs. room temperature for milder alkylation steps .
  • Contradiction note : Conflicting reports on reaction times (4–7 hours) suggest optimization via kinetic studies (e.g., TLC monitoring every 30 minutes) .

Q. What strategies are used to analyze contradictory spectral or biological data?

  • Cross-validation : Compare NMR/IR data with computational models (e.g., DFT calculations for predicted chemical shifts) .
  • Reproducibility : Repeat reactions under inert atmospheres (N2_2) to rule out oxidation artifacts .
  • Biological assays : Use multiple cell lines (e.g., HeLa, MCF-7) and controls (e.g., acetazolamide) to validate antimicrobial or anticancer activity .

Q. How can derivatives be designed to enhance bioactivity or solubility?

  • Functional group modulation :
  • Introduce sulfonamide (-SO2_2NH2_2) or acetyl groups to improve water solubility .
  • Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to enhance receptor binding .
    • Bis-thiadiazole scaffolds : Link two thiadiazole units via sulfide or ethylene bridges to exploit synergistic effects (e.g., dual enzyme inhibition) .

Methodological Workflow Table

Step Key Parameters References
HeterocyclizationCS2_2, 90°C, 4–6 hours
AlkylationChloroacetamide, DMF, triethylamine, RT
PurificationEthanol recrystallization, TLC (hexane:EA)
Biological screeningMTT assay (IC50_{50}), MIC (μg/mL)

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